molecular formula C10H4F5NO3S2 B2958005 Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate CAS No. 1421602-12-1

Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate

Cat. No.: B2958005
CAS No.: 1421602-12-1
M. Wt: 345.26
InChI Key: AEVLNSYJKMQNMI-UHFFFAOYSA-N
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Description

Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate is a chemical compound with the molecular formula C10H4F5NO3S2 and a molecular weight of 345.27 g/mol . This compound is characterized by the presence of a pentafluorophenyl group, a thiazole ring, and a sulfonate ester. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate typically involves the reaction of 4-methyl-1,3-thiazole-2-sulfonyl chloride with pentafluorophenol. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve organic solvents like dichloromethane or acetonitrile, and bases such as triethylamine or sodium hydroxide .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted thiazole derivatives, while hydrolysis reactions produce the corresponding sulfonic acid .

Scientific Research Applications

Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Pentafluorophenyl 4-methyl-1,3-thiazole-2-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate ester.

    Pentafluorophenyl 4-methyl-1,3-thiazole-2-phosphate: Contains a phosphate group in place of the sulfonate ester.

    Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfinate: Features a sulfinate group instead of the sulfonate ester

Uniqueness

Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate is unique due to its combination of a highly electron-withdrawing pentafluorophenyl group and a reactive sulfonate ester. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-methyl-1,3-thiazole-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F5NO3S2/c1-3-2-20-10(16-3)21(17,18)19-9-7(14)5(12)4(11)6(13)8(9)15/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVLNSYJKMQNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F5NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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